N4-methyl-5-nitropyrimidine-4,6-diamine
Description
N4-Methyl-5-nitropyrimidine-4,6-diamine (CAS: 4094-00-2) is a substituted pyrimidine derivative with the molecular formula C₅H₇N₅O₂ and a molecular weight of 169.14 g/mol . It features a nitro group at the 5-position and a methyl substituent on the N4-amino group. This compound is typically stored under inert conditions at 2–8°C to maintain stability . Its hazard profile includes warnings for skin/eye irritation (H315, H319) and toxicity if swallowed (H302) .
Structure
3D Structure
Properties
IUPAC Name |
4-N-methyl-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O2/c1-7-5-3(10(11)12)4(6)8-2-9-5/h2H,1H3,(H3,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMCWVNKCZNIML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC(=C1[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322441 | |
| Record name | N~4~-Methyl-5-nitropyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4094-00-2 | |
| Record name | NSC401240 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~4~-Methyl-5-nitropyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Amination of 6-Chloro-5-Nitropyrimidine-4-Amine
Reaction Mechanism and Optimization
The most efficient method for synthesizing N4-methyl-5-nitropyrimidine-4,6-diamine involves a palladium-catalyzed amination of 6-chloro-5-nitropyrimidine-4-amine with methylamine. This single-step procedure, reported by Ambeed (2020), achieves a 98.9% yield under mild conditions (25°C, 3.5 hours) using tris-(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and (R)-2,2'-bis(diphenylphosphanyl)-1,1'-binaphthyl (R-BINAP) in acetonitrile. The reaction proceeds via a Buchwald-Hartwig amination mechanism, where the palladium catalyst facilitates oxidative addition to the chloro-substituted pyrimidine, followed by transmetalation with methylamine and reductive elimination to form the N4-methyl product.
Key parameters influencing yield include:
- Catalyst loading : A 2 mol% Pd₂(dba)₃ and 6 mol% R-BINAP ratio minimizes side reactions.
- Base selection : Potassium carbonate (1.4 equiv) effectively neutralizes HCl generated during the reaction.
- Solvent : Acetonitrile enhances ligand solubility and stabilizes the palladium intermediate.
Table 1: Optimization Data for Palladium-Catalyzed Amination
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Temperature | 25°C | -5% at 40°C |
| Reaction Time | 3.5 hours | -12% at 1 hour |
| Methylamine Equiv | 3.0 | -20% at 1.5 equiv |
| Ligand (R-BINAP) | 6 mol% | -35% without |
Cyclization of Nitro-Malonate Derivatives
Multi-Step Synthesis from Diethyl Malonate
A four-step synthesis adapted from CN102952084A (2012) involves nitration, cyclization, methylation, and chlorination. While originally designed for 4,6-dichloro-2-methylthio-5-nitropyrimidine, this pathway can be modified for N4-methyl derivatives:
- Nitration : Diethyl malonate reacts with fuming nitric acid (4–10 equiv) at 0–30°C to yield diethyl 2-nitromalonate.
- Cyclization : The nitro-malonate undergoes ring closure with methylurea (instead of thiourea) in ethanol under basic conditions (Na, 50–60°C), forming 4,6-dihydroxy-2-methylamino-5-nitropyrimidine.
- Methylation : Treatment with methyl iodide in DMF introduces the N4-methyl group.
- Chlorination (optional): Phosphorus oxychloride converts hydroxyl groups to chlorides for downstream applications.
This method’s yield drops to 40–58% during cyclization due to competing hydrolysis, necessitating rigorous pH control (pH 5–6).
Direct Alkylation of 5-Nitropyrimidine-4,6-Diamine
Selective N4-Methylation Challenges
Direct alkylation of 5-nitropyrimidine-4,6-diamine with methylating agents (e.g., methyl iodide, dimethyl sulfate) often suffers from poor regioselectivity. The N4 and N6 positions compete for alkylation, requiring protective group strategies. A modified approach from EvitaChem (2025) uses:
- Protection : Boc (tert-butoxycarbonyl) groups shield the N6 amine.
- Alkylation : Methyl triflate (1.2 equiv) in THF at −78°C selectively methylates N4 (78% yield).
- Deprotection : TFA (trifluoroacetic acid) removes the Boc group.
Table 2: Alkylation Efficiency with Different Methylating Agents
| Methylating Agent | Solvent | Temperature | N4:N6 Selectivity | Yield |
|---|---|---|---|---|
| Methyl Iodide | DMF | 25°C | 1:1.3 | 45% |
| Dimethyl Sulfate | Acetonitrile | 50°C | 1:1.1 | 52% |
| Methyl Triflate | THF | −78°C | 4:1 | 78% |
Comparative Analysis of Synthetic Routes
Yield and Practical Considerations
The palladium-catalyzed method outperforms others in yield (98.9%) and step economy but requires expensive catalysts ($320/g for Pd₂(dba)₃). Cyclization routes are cost-effective for large-scale production but involve hazardous nitration steps. Direct alkylation offers intermediate yields but demands cryogenic conditions.
Table 3: Method Comparison for this compound
| Method | Steps | Yield | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Palladium Catalysis | 1 | 98.9% | 85 | Moderate |
| Cyclization | 4 | 40–58% | 22 | High |
| Direct Alkylation | 3 | 78% | 64 | Low |
Chemical Reactions Analysis
Types of Reactions: N4-Methyl-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: N4-methyl-4,6-diaminopyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrimidine derivatives.
Scientific Research Applications
N4-Methyl-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with antimicrobial or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N4-methyl-5-nitropyrimidine-4,6-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Parent Compound: 5-Nitropyrimidine-4,6-diamine
The unsubstituted parent compound (CAS: 2164-84-3, C₄H₅N₅O₂, MW: 155.11 g/mol) serves as the foundational structure for derivatives. Key properties include:
Alkyl-Substituted Derivatives
N4,N4-Dimethyl-5-nitropyrimidine-4,6-diamine (CAS: 6311-26-8)
- Molecular Formula : C₆H₉N₅O₂
- Molecular Weight : 183.17 g/mol
- Melting Point: 162–163°C (ethanol solvate)
- Predicted Boiling Point : 369.3 ± 42.0°C
- Density : 1.431 g/cm³ .
The dimethyl substitution increases molecular weight and crystallinity compared to the parent, leading to a higher melting point.
N4-(sec-Butyl)-5-nitropyrimidine-4,6-diamine
Aryl-Substituted Derivatives
5-Nitro-N,N′-diphenylpyrimidine-4,6-diamine (CAS: 54706-01-3)
- Molecular Formula : C₁₆H₁₃N₅O₂
- Molecular Weight: 307.31 g/mol . The diphenyl substitution significantly increases molecular weight and lipophilicity (LogP: 2.888 for mono-phenyl analogs), making it suitable for hydrophobic applications .
N4-(3,4-Dimethylphenyl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine
- Molecular Formula : C₁₉H₂₅N₇O₂
- CAS: 674812-14-7 .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| N4-Methyl-5-nitropyrimidine-4,6-diamine | C₅H₇N₅O₂ | 169.14 | Not reported | N4-methyl |
| 5-Nitropyrimidine-4,6-diamine | C₄H₅N₅O₂ | 155.11 | Not reported | None (parent compound) |
| N4,N4-Dimethyl derivative | C₆H₉N₅O₂ | 183.17 | 162–163 | N4,N4-dimethyl |
| N4-(sec-Butyl) derivative | C₈H₁₃N₅O₂ | 211.22 | Not reported | N4-sec-butyl |
| 5-Nitro-N,N′-diphenyl derivative | C₁₆H₁₃N₅O₂ | 307.31 | Not reported | N4,N6-diphenyl |
Substituent Effects on Properties
- Alkyl Groups : Lower polarity and melting points compared to aryl derivatives (e.g., diethyl analog in has MP 84–86°C).
- Aryl Groups : Increase molecular rigidity and lipophilicity, as seen in diphenyl derivatives (LogP ~2.88) .
- Steric Hindrance : Bulky substituents (e.g., sec-butyl) may reduce synthetic yields, as observed in bis-bromophenethyl derivatives (30% yield for 5h) .
Biological Activity
N4-methyl-5-nitropyrimidine-4,6-diamine is a compound that has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can participate in redox reactions, influencing cellular processes such as apoptosis and cell proliferation. Additionally, it may modulate the activity of enzymes and receptors involved in critical signaling pathways .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Properties
This compound has demonstrated anticancer activity in several studies. It has been found to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models. The compound's ability to induce apoptosis through caspase activation has been documented, highlighting its potential as a lead compound for cancer therapy .
Case Studies
- Inhibition of Cancer Cell Proliferation : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 12 μM, indicating potent antiproliferative effects. Flow cytometry analysis revealed that treated cells underwent G0/G1 phase arrest, leading to increased apoptosis rates .
- Antibacterial Activity : In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones (≥15 mm) at concentrations as low as 50 μg/mL, suggesting its effectiveness as an antimicrobial agent.
Data Table: Biological Activity Overview
| Activity | Tested Organism/Cell Line | IC50/Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 50 μg/mL | Cell wall synthesis disruption |
| Antimicrobial | Escherichia coli | MIC = 50 μg/mL | Nucleic acid metabolism interference |
| Anticancer | MCF-7 (breast cancer) | IC50 = 12 μM | Induction of apoptosis |
| Anticancer | A549 (lung cancer) | IC50 = 15 μM | G0/G1 phase arrest |
Q & A
Q. What are the optimal synthetic routes for N4-methyl-5-nitropyrimidine-4,6-diamine, and how do reaction conditions influence yield?
this compound can be synthesized via aminolysis of substituted pyrimidine precursors. For example, substituting 5-nitropyrimidine-4,6-diamine with methyl groups under controlled conditions (e.g., inert atmosphere, 2–8°C storage) ensures stability . A general approach involves nitration of pyrimidine intermediates followed by ammoniation. For instance, 4,6-dichloro-5-nitropyrimidine can be ammoniated to yield 4,6-diamino derivatives, which are then methylated selectively at the N4 position . Reaction parameters such as solvent choice (e.g., triethylamine in chlorination steps), temperature (reflux at 160°C for 48 hours), and stoichiometry significantly impact yields, as evidenced by variations in yields (30–95%) for structurally similar compounds .
Q. What analytical techniques are recommended for characterizing this compound?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can resolve methyl and nitro group positions. For example, amide protons in analogous compounds appear at 8.21–8.71 ppm, while methylene groups resonate at 1.27–3.25 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (169.14 g/mol for the target compound) and fragmentation patterns .
- Melting Point Analysis : Comparative data from structurally related compounds (e.g., 5-nitropyrimidine-4,6-diamine derivatives with melting points ranging from 77–197°C) help validate purity .
Q. How should this compound be stored to ensure stability?
Store the compound in a dark place under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C to prevent degradation. Hazard statements (H302, H315, H319, H335) indicate the need for protective gloves, eye protection, and proper ventilation during handling .
Advanced Research Questions
Q. How do substituent variations at the N4 and N6 positions affect the compound’s biological or chemical activity?
Substituents influence electronic and steric properties. For example:
- Electron-Withdrawing Groups (EWGs) : Nitro groups at the 5-position enhance electrophilicity, facilitating nucleophilic substitution reactions.
- Alkyl/Aryl Substitutions : N4-methyl groups reduce steric hindrance compared to bulkier substituents (e.g., benzyl or phenethyl), potentially improving solubility and reactivity in cross-coupling reactions .
- Biological Activity : Pyrimidine-4,6-diamine derivatives with aryl substitutions (e.g., 4-chlorobenzyl) show enhanced binding to targets like EGFR or FLT3 kinases, as demonstrated in structure-activity relationship (SAR) studies .
Q. What computational methods are suitable for modeling reaction pathways involving this compound?
Density Functional Theory (DFT) calculations using software like Gaussian16 can optimize geometries of reactants, transition states, and products. Solvent effects (e.g., polarizable continuum models) should be included to account for reaction environments. For example, aminolysis mechanisms of analogous pyrimidines have been mapped using Gibbs free energy profiles, revealing rate-determining steps involving nucleophilic attack .
Q. How can researchers resolve contradictions in experimental data, such as inconsistent yields or unexpected byproducts?
- Yield Discrepancies : Variations in yields (e.g., 30% vs. 95% for similar compounds) may arise from differences in substituent reactivity or purification methods. Systematic optimization of reaction time, temperature, and catalyst loading is recommended .
- Byproduct Identification : Use LC-MS or HPLC to detect impurities. For example, incomplete methylation or nitro group reduction could generate side products requiring column chromatography or recrystallization for removal .
Q. What strategies are effective for scaling up synthesis while maintaining purity?
- Batch Process Optimization : Scale-up reactions should replicate small-scale conditions (e.g., inert atmosphere, controlled heating) to avoid exothermic side reactions.
- Purification Techniques : Flash chromatography or preparative HPLC is critical for isolating high-purity batches (>98% by GC) .
- Process Analytical Technology (PAT) : In-line monitoring (e.g., FTIR or Raman spectroscopy) ensures real-time quality control during large-scale synthesis .
Methodological Guidance
Q. How can researchers design experiments to assess the compound’s potential as a kinase inhibitor?
- In Vitro Assays : Use enzymatic assays (e.g., fluorescence-based) to measure inhibition of kinases like EGFR or FLT3. IC50 values for pyrimidine-4,6-diamine derivatives have been reported in the nanomolar range .
- Molecular Docking : Perform docking studies using crystal structures of kinase targets (e.g., PDB ID 4HJO for EGFR) to predict binding modes and guide structural modifications .
Q. What safety protocols are essential when handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
